molecular formula C4H4BrNO B023151 4-Bromo-3-methylisoxazole CAS No. 101084-19-9

4-Bromo-3-methylisoxazole

Cat. No. B023151
M. Wt: 161.98 g/mol
InChI Key: NXUGSYBTPQHKQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives, including 4-Bromo-3-methylisoxazole, often involves multi-component reactions that enable the formation of the isoxazole ring. A notable method includes the addition-elimination of amines on 3-bromoisoxazolines, leading to the synthesis of 3-aminoisoxazoles, which could be further modified to introduce different substituents such as the bromo and methyl groups at specific positions on the isoxazole ring (Girardin et al., 2009). Additionally, the use of N-bromosuccinimide (NBS) in the presence of different reactants can promote the synthesis of α,β-unsaturated isoxazol-5(4H)-ones, demonstrating the versatility of reactions leading to isoxazole derivatives (Kiyani et al., 2015).

Molecular Structure Analysis

The structure of isoxazole derivatives has been extensively studied using various spectroscopic and computational methods. For instance, the geometrical properties and vibrational wavenumbers of specific isoxazole compounds have been predicted using density functional theory (DFT), providing insights into the molecular structure and stability of these compounds (Kiyani et al., 2015). The molecular structure is crucial for understanding the reactivity and physical properties of 4-Bromo-3-methylisoxazole.

Chemical Reactions and Properties

Isoxazole derivatives participate in various chemical reactions, including bromination, which can be used to introduce bromine atoms into the molecule, altering its chemical properties and reactivity. For example, the bromination of the methyl group of certain isoxazole derivatives has been explored, yielding products that serve as precursors for further chemical transformations (Roy et al., 2004).

Scientific Research Applications

  • Synthesis of N-methylisoxazolin-5-ones and Structural Determination : It is utilized for obtaining N-methylisoxazolin-5-ones and determining their structures (Sarlo, Fabbrini, & Renzi, 1966).

  • Synthesizing Isoxazole Derivatives : It aids in synthesizing 4-aryl substituted isoxazoles and their analogues, including compounds like 4-hydroxy(phenyl)methyl and 4-benzoyl-3-ethoxy-5-methylisoxazole (Kromann, Sløk, Johansen, & Krogsgaard‐Larsen, 2001).

  • Agonist at AMPA Receptors : It functions as a potent agonist at the AMPA subtype of central excitatory amino acid receptors, relevant for physiological and pharmacological studies (Christensen et al., 1992).

  • Studying Tautomerism and Acidity : This compound is used in research focusing on the tautomerism and acidity of isoxazol-5-ones (Boulton & Katritzky, 1961).

  • Synthesis of Antibacterial s-Triazoles : It's employed in the synthesis of s-triazoles and their derivatives, which exhibit antibacterial activity (Hui et al., 2000).

  • Enantioselective Synthesis of Neuroexcitant Analogues : The compound is used for enantioselective synthesis of isoxazole-containing analogues of glutamic acid (Pajouhesh & Curry, 1998).

  • Precursor for Heterocycles Synthesis : It serves as a precursor in the synthesis of isoxazole-fused heterocycles (Roy, Rajaraman, & Batra, 2004).

  • Antitumor Activities : Derivatives of 4-Bromo-3-methylisoxazole show significant antitumor activities in various cancer cell lines (Das et al., 2015).

  • Immunological Activities : This compound demonstrates immunological activities in murine models, useful for studying the humoral immune response and delayed type hypersensitivity (Mączyński, Jezierska, Zimecki, & Ryng, 2003).

  • Anti-inflammatory Properties : It exhibits anti-inflammatory properties, making it useful in treating inflammation (Matson, 1990).

Safety And Hazards

The safety data sheet for a similar compound, Methyl 4-bromobenzoate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-3-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO/c1-3-4(5)2-7-6-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUGSYBTPQHKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-methylisoxazole

CAS RN

101084-19-9
Record name 4-bromo-3-methyl-1,2-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
J Khalafy, AP Marjani… - Chemistry of Heterocyclic …, 2022 - osi131.osi.lv
THE SYNTHESIS OF 5-BROMO-2,4-DIMETHYLOXAZOLE BY FLASH-VACUUM PYROLYSIS OF 2-ACETYL-4-BROMO-3-METHYLISOXAZOLE-5(2H)-ONE | Khalafy …
Number of citations: 4 osi131.osi.lv
B Raju, I Okun, F Stavros, MF Chan - Bioorganic & Medicinal Chemistry …, 1997 - Elsevier
… (b) NaH, THF, 5-amino-4-bromo-3-methylisoxazole, 0 “C to rt… 20a-c were coupled with 5-amino-4-bromo-3-methylisoxazole … 8 was coupled with 5-amino-4-bromo-3-methylisoxazole …
Number of citations: 12 www.sciencedirect.com
MF Chan, A Kois, EJ Verner, BG Raju… - Bioorganic & medicinal …, 1998 - Elsevier
… A solution of 5-amino-4-bromo-3methylisoxazole 32 (177rag, 1.0mmol) in dry THF (1 mL) was added with stirring. Once addition was complete, the reaction mixture was warmed to …
Number of citations: 31 www.sciencedirect.com
A Nordqvist, G O'Mahony, M Fridén‐Saxin… - …, 2017 - Wiley Online Library
The mineralocorticoid receptor (MR) is a nuclear hormone receptor involved in the regulation of body fluid and electrolyte homeostasis. In this study we explore selectivity triggers for a …
M Sainsbury - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
… Some compounds obtained this way are 4-bromo-3-methylisoxazole, bp 144; 4-chloro- and 4-bromo-5-methylisoxazole, b.ps. 135 and 147; 4-chloro-and 4-bromo-3,5- dimethylisoxazole…
Number of citations: 2 www.sciencedirect.com
C Sämann - 2013 - edoc.ub.uni-muenchen.de
The functionalization of heterocycles is of key importance for the preparation of pharmaceuticals, agrochemicals and materials (regioregular polymers) and has attracted a lot of …
Number of citations: 1 edoc.ub.uni-muenchen.de
J Iqbal, R Sanghi, SK Das - Mini Reviews in Medicinal …, 2005 - ingentaconnect.com
Endothelins (ETs) are potent vasoconstrictor peptides and are associated with several disease states like pulmonary hypertension, systemic hypertension and heart failure. Endothelin-…
Number of citations: 29 www.ingentaconnect.com
B Raju, I Okun, F Stavros, MF Chan - Bioorganic & Medicinal Chemistry …, 1997 - Elsevier
The potential proteolytic instability of the amide bond present in some ET A selective thiophenesulfonamide endothelin antagonists exemplified by TBC-10708 led us to investigate the …
Number of citations: 11 www.sciencedirect.com
MF Chan, B Raju, A Kois, RS Castillo, EJ Verner… - Bioorganic & Medicinal …, 1996 - Elsevier
… The resulting solid was recrystallized from CHCl3/hexanes at -20 C to give 3.11 g (70%) of 5-amino-4-bromo-3-methylisoxazole as light yellow needles, mp 67-68 C. [Lit. 12 mp 67-69 C…
Number of citations: 20 www.sciencedirect.com
SKH Liew - 2017 - search.proquest.com
Nitrogen-containing heterocycles (azacycles) are ubiquitous in nature and are essential for the existence of life. This dissertation explores the synthesis and applications of azacycles in …
Number of citations: 2 search.proquest.com

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